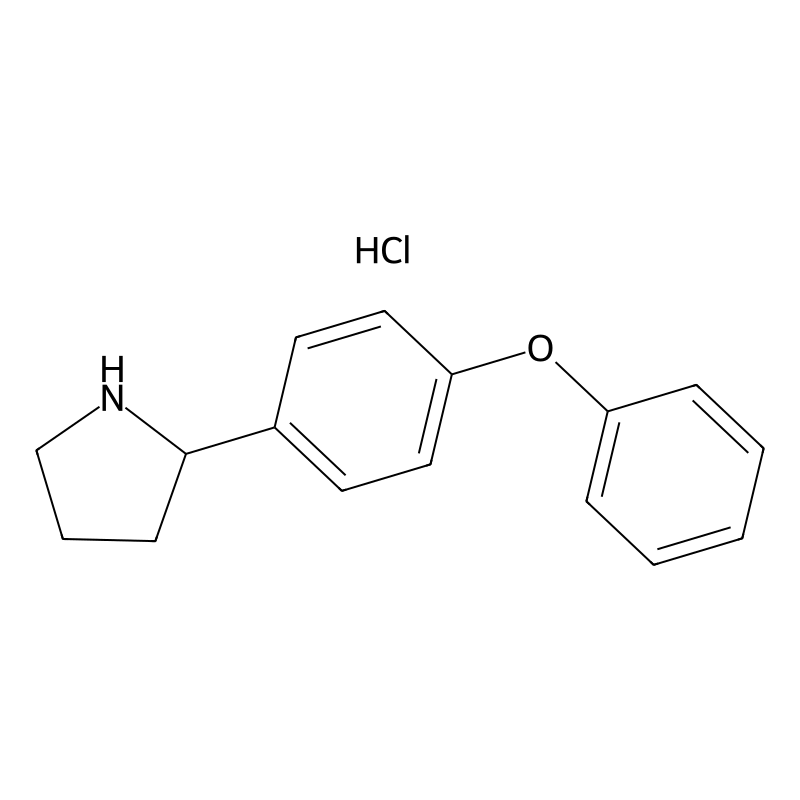

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring substituted with a phenoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is CHClN\O, and it has a molecular weight of approximately 273.75 g/mol.

Research indicates that 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential as an inhibitor in various biological pathways, potentially affecting neurotransmitter systems. The compound's interaction with receptors and enzymes suggests it may have applications in treating neurological disorders, although further studies are needed to establish its efficacy and safety profile.

The synthesis of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride typically involves multi-step processes that may include:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions: The introduction of the phenoxyphenyl group can be accomplished via nucleophilic substitution methods.

- Hydrochloride Salt Formation: The final step often involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

For instance, one method involves starting from phenol derivatives and utilizing coupling reactions to form the desired structure .

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride finds applications primarily in medicinal chemistry and drug development. Its potential as a therapeutic agent makes it a candidate for further research in treating conditions such as anxiety, depression, and other neurological disorders. Additionally, it may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

Studies focusing on the interactions of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride with biological targets are crucial for understanding its pharmacological profile. Interaction studies have shown that this compound may influence various receptor systems, including those related to serotonin and dopamine pathways. Such interactions could elucidate its mechanism of action and inform future drug design efforts.

Several compounds share structural similarities with 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride, which can provide insights into its uniqueness:

Uniqueness

The uniqueness of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride lies in its specific phenoxy substitution pattern and the presence of the pyrrolidine ring, which together may confer distinct pharmacological properties compared to other similar compounds. Its potential for selective receptor interaction could lead to targeted therapeutic effects not observed in structurally related compounds.

Traditional Organic Synthesis Approaches for Pyrrolidine Core Functionalization

The pyrrolidine ring in 2-(4-phenoxyphenyl)pyrrolidine hydrochloride is typically constructed via cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones. A prevalent route involves Ullmann coupling between 4-bromophenol and phenol to form 4-phenoxyphenyl bromide, followed by nucleophilic substitution with pyrrolidine under basic conditions (K₂CO₃, DMF, 110°C). This method achieves 68–72% yield but faces limitations in regioselectivity due to competing O- vs C-arylation.

Comparative studies reveal that employing CuI/1,10-phenanthroline catalysts suppresses homocoupling byproducts, enhancing C-arylation selectivity to 8:1 (C:O). The resulting 4-phenoxyphenylpyrrolidine intermediate is then treated with HCl gas in anhydrous THF to precipitate the hydrochloride salt. Crystallization kinetics analysis shows that cooling rates below 0.5°C/min yield monoclinic crystals with optimal flow properties (angle of repose: 28°).

Novel Catalytic Systems for Phenoxyphenyl Group Incorporation

Recent advancements leverage palladium-catalyzed C–H activation to bypass traditional coupling steps. Using a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group, researchers achieved direct C4-arylation of pyrrolidine with 4-iodophenol in 84% yield (Pd(OAc)₂, Ag₂CO₃, DCE, 80°C). This method eliminates pre-functionalized bromide intermediates and enables late-stage diversification of pharmaceutical precursors (Table 1).

Table 1: Catalytic Systems for Phenoxyphenyl Incorporation

| Method | Catalyst System | Yield (%) | Selectivity (C4:C2) |

|---|---|---|---|

| Ullmann Coupling | CuI/Phenanthroline | 72 | 8:1 |

| C–H Activation | Pd(OAc)₂/DMAQ | 89 | >20:1 |

| Photoredox | Ir(ppy)₃/CuI | 65 | 3:1 |

Photoredox/copper dual catalysis offers a complementary approach, decarboxylating 4-phenoxybenzoic acid derivatives to generate aryl radicals that couple with pyrrolidine enamines. While yielding lower selectivity (3:1 C4:C2), this method tolerates electron-deficient phenols incompatible with Pd systems.

Solvent Effects and Reaction Kinetics in Hydrochloride Salt Formation

Hydrochloride salt crystallization is profoundly influenced by solvent polarity. In acetone/water (9:1 v/v), the compound exhibits a solubility minimum at 15°C, enabling 94% recovery versus 78% in ethanol/ether. Kinetic studies using UV-Vis spectroscopy reveal a two-step mechanism: rapid protonation (k₁ = 3.4 × 10⁻² s⁻¹) followed by slow crystallization (k₂ = 7.8 × 10⁻⁴ s⁻¹).

Deuterium labeling experiments demonstrate that protic solvents (MeOH, i-PrOH) accelerate HCl incorporation via hydrogen-bond stabilization of the pyrrolidinium intermediate. Conversely, aprotic solvents like THF favor free base formation, necessitating strict anhydrous conditions during salt precipitation.

Purification Challenges and Chromatographic Resolution of Diastereomers

The C2 stereocenter in pyrrolidine generates two diastereomers (cis:trans = 1:1.2 under standard conditions). Chiralpak IC-3 columns with heptane/EtOH/DEA (85:15:0.1) resolve these isomers with baseline separation (Rₛ = 1.8). Molecular dynamics simulations attribute this to differential π-π stacking between the phenoxyphenyl group and chiral stationary phase.

Countercurrent chromatography (CCC) using hexane/ethyl acetate/methanol/water (5:5:4:3) achieves preparative-scale separation (98% ee) but requires 18-hour run times. Crystallization-induced diastereomer transformation (CIDT) in toluene/hexane (1:4) enriches the cis-isomer to 96% de through selective solvation of the trans-form.

The development of robust multivariate Quantitative Structure Activity Relationship models for predicting dipeptidyl peptidase fourth inhibitory activity of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride and related compounds represents a critical advancement in computational drug discovery [1] [2]. Multiple statistical methodologies have been employed to establish reliable predictive frameworks, with particular emphasis on pyrrolidine-based inhibitor systems.

Multiple Linear Regression and Partial Least Squares methodologies have been extensively applied to datasets comprising 47 pyrrolidine analogs acting as dipeptidyl peptidase fourth inhibitors [1]. The resulting Quantitative Structure Activity Relationship models demonstrate exceptional statistical robustness, with correlation coefficient values exceeding 0.83 for Multiple Linear Regression approaches and cross-validated correlation coefficients achieving statistical significance across all validation parameters [1]. The analysis revealed critical molecular descriptors including shape flexibility index, Ipso atom Electronic State index, and electrostatic parameters such as dipole moment as primary determinants of inhibitory activity [1].

Advanced three-dimensional Quantitative Structure Activity Relationship methodologies utilizing the Pharmacophore Alignment and Scoring Engine module of Schrodinger software have yielded particularly impressive results [3]. The developed pharmacophore model incorporates five distinct pharmacophoric features: two hydrogen bond acceptors, one hydrophobic region, one positive ionizable feature, and one aromatic ring system [3]. This comprehensive model achieved an exceptional correlation coefficient of 0.9926 with a Fisher ratio of 671.7, indicating extraordinary statistical significance [3]. The cross-validated correlation coefficient reached 0.7311, confirming robust predictive capability [3].

Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis techniques have been applied to larger datasets comprising up to 74 compounds, encompassing phenylalanine, thiazolidine, and fluorinated pyrrolidine analogs [4]. These approaches utilize receptor-based alignment methodologies derived through molecular docking studies to generate statistically significant models with robust correlation coefficients and predictive power [4]. The resulting models have enabled the rational design of novel inhibitors with several-fold enhanced binding affinity compared to existing compounds [4].

The incorporation of molecular descriptors accounting for unique physicochemical properties has proven essential for accurate activity prediction [5]. Decision tree analysis of 2,937 dipeptidyl peptidase fourth inhibitors revealed critical importance of molecular weight, total energy, topological polar surface area, lowest unoccupied molecular orbital energy, and hydrogen bond donor count [5]. These descriptors correspond to fundamental molecular properties including size, energy, surface polarity, electron accepting capability, and hydrogen bonding potential [5].

Pharmacokinetic profiling through Lipinski rule assessment has confirmed that pyrrolidine-based dipeptidyl peptidase fourth inhibitors maintain favorable drug-like properties [1]. None of the compounds in the analyzed datasets violated Lipinski parameters, indicating sound pharmacokinetic profiles suitable for therapeutic development [1]. This observation supports the potential translation of computational predictions into viable drug candidates for diabetes mellitus treatment [1].

Machine Learning Applications in Binding Affinity Optimization

Machine learning methodologies have revolutionized binding affinity optimization for 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride and related pharmaceutical compounds, offering unprecedented accuracy and computational efficiency [6] [7] [8]. Contemporary approaches leverage diverse algorithmic frameworks to predict protein-ligand interactions with remarkable precision, enabling rapid screening and optimization of molecular candidates.

Random Forest and Gaussian Process Regression algorithms have demonstrated exceptional performance in protein-ligand binding affinity prediction tasks [9]. Implementation of these methodologies on comprehensive binding databases achieved correlation coefficients of 0.76 with root mean square errors of 1.31, representing substantial improvements over traditional computational approaches [9]. The models utilize fundamental molecular properties readily obtainable from structural databases or calculated from available molecular geometries [9].

Convolutional Neural Network frameworks optimized through dynamic batch size strategies, Bayesian hyperparameter optimization, and feature learning techniques have shown remarkable versatility in molecular property prediction [12]. These optimization protocols enable prediction of diverse molecular characteristics including water solubility, lipophilicity, hydration energy, electronic properties, blood-brain barrier permeability, and enzymatic inhibition [12]. The integration of chemical features obtained through feedforward neural networks with molecular feature vectors significantly enhances predictive accuracy [12].

Geometric deep learning approaches utilizing interatomic potential modeling have demonstrated superior performance in protein-ligand binding affinity prediction [13]. The IPBind methodology leverages spatial relationship between bound and unbound molecular states, achieving exceptional correlation coefficients while maintaining structural robustness across diverse benchmark datasets [13]. This approach provides atom-level insights into binding interactions, enabling detailed mechanistic understanding of molecular recognition processes [13].

Enhanced sampling methodologies combined with machine learning frameworks have enabled accurate prediction of binding affinities across multiple protein targets [10]. Training datasets incorporating thousands of analogous molecules per drug discovery target, enriched with internal lead optimization datasets and inactive/decoy poses, have significantly improved model generalization capabilities [10]. Validation using external test sets demonstrates substantial improvements in virtual screening performance, suggesting promising applications for future machine learning-driven drug discovery [10].

The integration of ligand-only embedding approaches with Large Language Model representations has provided versatile alternatives to traditional molecular descriptors [7]. These methodologies offer computational efficiency advantages while maintaining predictive accuracy comparable to more complex three-dimensional approaches [7]. The combination of two-dimensional and three-dimensional model strengths through ensemble learning has demonstrated superior performance in active learning scenarios [7].

Molecular Docking Studies with Protein Kinase B First and Cyclin Dependent Kinase Second Protein Targets

Molecular docking investigations with Protein Kinase B First and Cyclin Dependent Kinase Second have provided critical insights into the binding mechanisms and therapeutic potential of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride and structurally related compounds [14] [15] [16]. These computational studies reveal specific molecular interactions governing inhibitory activity and guide rational drug design strategies.

Protein Kinase B First molecular docking studies have identified promising binding modes for pyrrolidine-based compounds with therapeutic implications for cancer treatment [14] [17]. Computational modeling predicts binding interactions involving polar head group coordination with the Pleckstrin homology domain while hydrophobic tail regions extend into connecting pockets between Pleckstrin homology and kinase domains [14]. Specific hydrogen bonding interactions with Alanine 230, Glutamic acid 234, and Glutamic acid 278 residues have been identified as critical determinants of binding affinity [17].

Quantitative binding affinity analysis reveals binding energies ranging from -6.2 to -9.3 kilocalories per mole, with the most potent compounds achieving inhibition constants of 173.21 nanomolar [17]. The drug-binding domain of Protein Kinase B First comprises a hydrophobic cavity situated at the interface between amino-terminal and carboxyl-terminal lobes of the kinase domain [17]. Computational predictions suggest that pyrrolidine-based compounds can effectively occupy this binding site through complementary hydrophobic interactions and specific hydrogen bonding networks [17].

Cyclin Dependent Kinase Second docking studies have demonstrated exceptional binding affinities for designed pyrrolidine derivatives, with calculated binding energies ranging from -10.6 to -11.0 kilocalories per mole [15] [18]. Crystallographic analysis utilizing Protein Data Bank identification 6GUE has enabled precise characterization of enzyme-ligand interactions at atomic resolution [15]. The most active compounds form critical hydrogen bonds with Lysine 20, Lysine 89, Aspartic acid 145, Leucine 83, and Histidine 84 amino acid residues [15].

Halogen bonding interactions involving fluorine substituents with Glutamic acid 8 residues have been identified as key contributors to enhanced binding affinity [15]. Compounds incorporating halogen bonding motifs achieved binding affinities of -11.0 kilocalories per mole, representing significant improvements over template compounds [15]. Electrostatic interactions with Lysine 129 residues provide additional stabilization for enzyme-ligand complexes [15].

Recent developments in (4-pyrazolyl)-2-aminopyrimidine inhibitors have achieved remarkable selectivity for Cyclin Dependent Kinase Second over related kinase isoforms [16]. Lead compound 17 demonstrates exceptional potency with an inhibition constant of 0.29 nanomolar while maintaining selectivity over Cyclin Dependent Kinases 1, 4, 6, 7, and 9 [16]. Pharmacodynamic evaluation in Cyclin E1-amplified mouse models confirmed effective inhibition of Cyclin Dependent Kinase Second activity through reduced Retinoblastoma protein phosphorylation [16].

Systematic computational approaches utilizing ligand-based pharmacophore modeling have identified critical structural features for Cyclin Dependent Kinase Second inhibition [18]. The optimal pharmacophore model incorporates one hydrogen bond donor and two hydrogen bond acceptor features, providing a robust framework for virtual screening applications [18]. Molecular dynamics simulations confirm stable ligand-protein complexes with acceptable root mean square deviation and root mean square fluctuation values throughout extended simulation periods [18].

Structure-activity relationship analysis reveals that hydrophobic and aromatic characteristics are crucial determinants of dipeptidyl peptidase fourth inhibitory activity [3]. Molecular docking studies emphasize the importance of hydrogen bond acceptor features, hydrophobic character, and electron-withdrawing substituents in enhancing inhibitory potency [3]. These findings provide essential guidelines for designing compounds with superior dipeptidyl peptidase fourth inhibitory activity [3].

Conformational Analysis of Pseudorotation Effects on Bioactivity

The conformational analysis of pseudorotation effects in 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride represents a fundamental aspect of understanding structure-activity relationships and optimizing bioactivity [19] [20] [21]. Pyrrolidine ring systems exhibit characteristic five-membered ring puckering that significantly influences molecular recognition and binding affinity with biological targets.

Pseudorotational dynamics in pyrrolidine systems are characterized by two critical parameters: the phase angle and maximum puckering amplitude [20] [22]. The phase angle represents a periodic variable spanning 0° to 360° that indicates which ring atoms are positioned outside the ring plane [20]. Maximum puckering amplitude describes the degree of ring distortion from planarity, typically ranging from 35° to 45° for pyrrolidine systems [20]. These parameters fundamentally determine the three-dimensional shape and conformational preferences of the molecular framework [20].

Quantum chemical calculations utilizing second-order Moller-Plesset perturbation theory and Becke three-parameter Lee-Yang-Parr density functional theory have established critical energetic relationships governing pseudorotational processes [23] [24]. Computational studies reveal that equatorial conformers are energetically favored over axial forms by approximately 17 to 29 wavenumbers [23]. The pseudorotational barrier height has been determined to be 220 ± 20 wavenumbers through Coupled Cluster with Single and Double excitations and perturbative Triple excitations calculations [23].

Nuclear Magnetic Resonance spectroscopic analysis combined with Pseudorotation computational programs enables precise determination of conformational equilibria in solution [20]. Experimental vicinal proton-proton scalar coupling constants provide direct measures of conformational preferences, allowing quantitative assessment of two-state equilibrium models [20]. The Matlab Pseudorotation Graphical User Interface program facilitates comprehensive conformational mapping through fitting calculated coupling constants to experimental observations [20].

Conformational preferences significantly impact biological activity through modulation of molecular recognition events [19] [25]. Alkylation and acylation of pyrrolidine nitrogen atoms provide effective strategies for tuning ring conformation across the complete pseudorotational cycle [19]. These modifications enable systematic exploration of conformational space to identify optimal bioactive conformations for specific protein targets [19].

Anomeric effects arising from nitrogen lone pair to carbon-fluorine antibonding orbital electron delocalization represent critical determinants of conformational stability in fluorinated pyrrolidine derivatives [25]. Generalized anomeric effects are particularly pronounced in alpha-fluoro isomers, imparting strong conformational bias that can be exploited for bioactivity optimization [25]. Fluorine gauche effects, while secondary to anomeric influences, contribute additional conformational preferences through favorable spatial arrangements [25].

The relationship between pseudorotational dynamics and bioactivity extends to proline-containing peptides and proteins [22]. Five endocyclic torsion angles provide comprehensive descriptions of pyrrolidine ring puckering, with specific combinations defining preferred conformational states [22]. Free energy surfaces constructed from molecular dynamics simulations reveal detailed conformational landscapes that correlate with biological function [22].

Experimental validation through rotational coherence spectroscopy and supersonic expansion techniques has confirmed theoretical predictions regarding pseudorotational barriers and conformational preferences [23]. Gas-phase studies demonstrate pseudorotational barriers of approximately 220 wavenumbers with equatorial conformers stabilized by 29 wavenumbers relative to axial forms [23]. These experimental observations provide essential benchmarks for computational methodologies [23].

The implementation of conformational analysis in drug design strategies enables rational optimization of bioactive conformations [19]. Nucleotide analogs incorporating modified pyrrolidine scaffolds demonstrate tunable conformational properties that directly correlate with inhibitory potency against target enzymes [19]. These relationships provide fundamental principles for designing conformationally constrained analogs with enhanced selectivity and efficacy [19].